1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a cyclopentane ring fused with a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- 1-Bromo-5,6-dihydro-cyclopenta[c]pyrrol-4(2H)-one
Comparison: 1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H9BrN2 |
---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
3-bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-6-amine |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-1-2-6(9)5(4)3-10-7/h3,6,10H,1-2,9H2 |
InChI-Schlüssel |
UJWXFZAQOBOPEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC=C2C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.